Bis(fluoroethyl)nitrosourea

Descripción general

Descripción

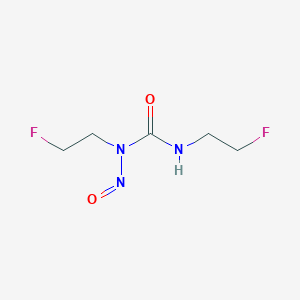

Bis(fluoroethyl)nitrosourea is a chemical compound with the molecular formula C₅H₁₀F₂N₂O and a molecular weight of 152.1425 g/mol . This compound is part of the nitrosourea family, which is known for its applications in various fields, including medicinal chemistry and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bis(fluoroethyl)nitrosourea can be synthesized through the nucleophilic attack of tetra-n-butylammonium fluoride on the aziridine ring of 1,3-substituted ureas . The starting materials for this synthesis include diethyleneurea, 1-(2-fluoroethyl)-3-ethyleneurea, and 1-(2-chloroethyl)-3-ethyleneurea . The nitrosation of 1,3-bis-(2-fluoroethyl) urea produces 1,3-bis(2-fluoroethyl)-1-nitrosourea with a radiochemical yield of 5-10% .

Industrial Production Methods

Industrial production methods for 1,3-bis(2-fluoroethyl)-1-nitrosourea are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.

Análisis De Reacciones Químicas

Types of Reactions

Bis(fluoroethyl)nitrosourea undergoes several types of chemical reactions, including:

Nucleophilic Attack: The nucleophilic attack on the aziridine ring of 1,3-substituted ureas.

Common Reagents and Conditions

Tetra-n-butylammonium fluoride: Used for nucleophilic attack.

Diethyleneurea, 1-(2-fluoroethyl)-3-ethyleneurea, and 1-(2-chloroethyl)-3-ethyleneurea: Used as starting materials.

Major Products Formed

The major product formed from the nitrosation of 1,3-bis-(2-fluoroethyl) urea is 1,3-bis(2-fluoroethyl)-1-nitrosourea .

Aplicaciones Científicas De Investigación

Bis(fluoroethyl)nitrosourea has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 1,3-bis(2-fluoroethyl)-1-nitrosourea involves the alkylation of DNA, which leads to the formation of cross-links and subsequent inhibition of DNA replication and transcription . This mechanism is similar to other nitrosoureas, which are known for their cytotoxic effects on cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Known for its use in cancer treatment.

3-Cyclohexyl-1-(2-chloroethyl)-1-nitrosourea (CCNU): Another nitrosourea used in chemotherapy.

Uniqueness

Bis(fluoroethyl)nitrosourea is unique due to the presence of fluorine atoms, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes . This makes it a valuable compound for research in medicinal chemistry and drug development.

Actividad Biológica

Bis(fluoroethyl)nitrosourea (BFNU) is a member of the nitrosourea family, compounds known for their potent antitumor properties. This article explores the biological activity of BFNU, focusing on its mechanism of action, effects on nucleic acids, and implications in cancer therapy. The findings are supported by diverse research studies and case analyses.

BFNU acts primarily as an alkylating agent, which means it modifies DNA structure, leading to cytotoxic effects. The mechanism involves the generation of haloethyl carbonium ions upon decomposition in aqueous solutions. These ions can react with nucleosides, forming haloethyl derivatives that can cross-link DNA strands, disrupting replication and transcription processes.

Key Reactions

- Formation of Fluoroethylcytidine : BFNU reacts with cytidine to produce 3-β-fluoroethylcytidine, which can cyclize to form 3,N4-ethanocytidine. This reaction exemplifies the cross-linking behavior typical of alkylating agents .

- Guanosine Interaction : BFNU also reacts with guanosine to form fluoroethylguanosine, further contributing to its biological activity by modifying critical nucleic acid components .

Biological Significance

The modification of DNA by BFNU is significant in the context of cancer treatment. The ability of BFNU to induce DNA damage is correlated with its efficacy as an antineoplastic agent. Studies have shown that compounds like BFNU can lead to cell cycle arrest and apoptosis in cancer cells.

Case Studies

- Antitumor Efficacy : In various animal models, BFNU has demonstrated substantial antitumor activity against different types of cancers. For instance, studies indicate that BFNU effectively inhibits tumor growth in murine models of glioma and leukemia.

- Mechanistic Insights : Research has highlighted the role of DNA cross-linking in the cytotoxicity of nitrosoureas, including BFNU. The formation of interstrand cross-links is crucial for inducing cell death in cancerous tissues .

Research Findings

A comprehensive review of literature reveals several critical findings regarding the biological activity of BFNU:

Propiedades

IUPAC Name |

1,3-bis(2-fluoroethyl)-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRLHZIGYXCDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)NC(=O)N(CCF)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160896 | |

| Record name | Bis-(fluoroethyl)nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13908-91-3 | |

| Record name | Bis-(fluoroethyl)nitrosourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013908913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(fluoroethyl)nitrosourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis-(fluoroethyl)nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS-(FLUOROETHYL)NITROSOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F37G38Q4X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.